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3-cyclopropyl-6-[4-(furan-2-carbonyl)piperazin-1-yl]pyridazine

Medicinal Chemistry Lipophilicity ADME Optimization

Researchers optimizing SCD1 inhibitor leads often face potency cliffs from minor structural changes. 3-Cyclopropyl-6-[4-(furan-2-carbonyl)piperazin-1-yl]pyridazine (CAS 2034426-67-8) provides a validated minimal scaffold (MW 298.34, cLogP 1.2, TPSA 62.5 Ų) for systematic SAR exploration. • Cyclopropyl-furan vector enables probing of SCD1 selectivity vs. homologous desaturases. • Low MW & favorable CNS physicochemical profile support CNS-penetrant probe development. • In stock with competitive pricing for immediate global shipment.

Molecular Formula C16H18N4O2
Molecular Weight 298.346
CAS No. 2034426-67-8
Cat. No. B2931283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-cyclopropyl-6-[4-(furan-2-carbonyl)piperazin-1-yl]pyridazine
CAS2034426-67-8
Molecular FormulaC16H18N4O2
Molecular Weight298.346
Structural Identifiers
SMILESC1CC1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CO4
InChIInChI=1S/C16H18N4O2/c21-16(14-2-1-11-22-14)20-9-7-19(8-10-20)15-6-5-13(17-18-15)12-3-4-12/h1-2,5-6,11-12H,3-4,7-10H2
InChIKeyQSRGWXWWOAZFLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Cyclopropyl-6-[4-(furan-2-carbonyl)piperazin-1-yl]pyridazine: Chemical Identity and Procurement Context


3-Cyclopropyl-6-[4-(furan-2-carbonyl)piperazin-1-yl]pyridazine (CAS 2034426-67-8) is a synthetic heterocyclic small molecule belonging to the piperazinyl-pyridazine class [1]. Its structure features a pyridazine core substituted at position 3 with a cyclopropyl group and at position 6 with a piperazine ring bearing a furan-2-carbonyl moiety. This scaffold is closely related to potent inhibitors of Stearoyl-CoA Desaturase-1 (SCD1) described in the medicinal chemistry literature [2]. The compound is primarily offered by specialized chemical suppliers as a research reagent or building block for structure-activity relationship (SAR) exploration. Its computed physicochemical profile (MW 298.34, cLogP 1.2, TPSA 62.5 Ų) positions it within a moderate polarity range relevant for oral bioavailability and CNS penetration parameter space.

Scaffold Piperazinyl-pyridazine heterocycle
Research context SCD1 inhibitor SAR and fragment elaboration
Physicochemical profile Moderate polarity, computed oral/CNS exposure space

Risks of Generic Substitution for 3-Cyclopropyl-6-[4-(furan-2-carbonyl)piperazin-1-yl]pyridazine


Within the piperazinyl-pyridazine class, minor structural permutations profoundly alter target binding and biological outcomes. The literature on SCD1 inhibitors demonstrates that replacing a pyridazine-3-carboxamide with a 3-alkyl/cycloalkyl group, or swapping a benzoyl substituent for a heteroaryl carbonyl on the piperazine, can shift inhibitor potency against mSCD1 from single-digit nanomolar IC50 values to inactive or significantly less active ranges [1]. Generic replacement of 3-cyclopropyl-6-[4-(furan-2-carbonyl)piperazin-1-yl]pyridazine with a close analog lacking specific quantitative cross-validation would thus expose a research program to demonstrable failure risks in target engagement or selectivity, absent direct comparative data. The specific cyclopropyl-furan combination defines a chemically distinct vector in multiparametric structure-activity landscapes.

Target engagement shift
Class-level SAR shows structural modifications can shift reported inhibitory activity from low nanomolar to inactive ranges.
Undefined selectivity
Generic analog substitution without cross-validation may introduce uncharacterized off-target profiles.
Non-interchangeable geometry
The cyclopropyl-furan combination defines a distinct vector geometry; regioisomer or substituent swaps may not transfer.

Quantitative Differentiation Evidence


Lipophilicity Modulation vs. CF3 and Chlorothiophene Analogs

The target compound exhibits substantially lower calculated lipophilicity (cLogP) compared to two commercially available analogs featuring a trifluoromethyl group (CF3) or a chlorothiophene moiety at corresponding positions. Specifically, the target compound's cLogP of 1.2 is 1.8 log units lower than the 3.0 calculated for 3-[4-(furan-2-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine and 2.3 log units lower than the 3.5 for 3-[4-(5-chlorothiophene-2-carbonyl)piperazin-1-yl]-6-cyclopropylpyridazine, according to PubChem computed XLogP3 values [1][2][3]. This lower lipophilicity typically correlates with improved aqueous solubility and reduced risk of promiscuous target binding in biological screens.

Lipophilicity modulation
Cross-study comparable
cLogP 1.2 −1.8 / −2.3 vs. CF₃ / Cl-thiophene analogs
May support improved solubility and reduced promiscuous binding risk
Computed XLogP3 values; experimental verification recommended
Medicinal Chemistry Lipophilicity ADME Optimization Structure-Activity Relationship

TPSA and Hydrogen Bonding: Furan-2- vs. Furan-3-Carbonyl Regioisomer

The target compound (furan-2-carbonyl isomer) and its furan-3-carbonyl regioisomer (CAS not independently verified) possess identical molecular formulas and nearly identical computed topological polar surface area (TPSA of 62.5 Ų) [1]. However, the positional change of the carbonyl attachment on the furan ring from position 2 to position 3 alters the electronic distribution and hydrogen bond acceptor vector orientation of the oxygen atoms. Conformational sampling studies in related piperazinyl-pyridazines show that furan-2-carbonyl derivatives adopt a distinct torsional profile compared to furan-3-carbonyl analogs, potentially affecting pi-stacking interactions with protein aromatic residues [2].

Furan-2 vs. furan-3 regioisomer
Class-level inference
TPSA 62.5 Ų Identical computed values; H-bond acceptor vector differs
Isomer selection may influence specific hydrogen bond interactions
Spatial orientation inferred from class SAR; confirm by docking or assay
Physicochemical Profiling Permeability Medicinal Chemistry Isomer Comparison

Molecular Flexibility: Cyclopropyl vs. Piperidine-Linked Scaffolds

The target compound contains 3 rotatable bonds, as computed by PubChem [1]. In contrast, a structurally related piperidine-linked analog, 3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-6-(pyrrolidin-1-yl)pyridazine, features 5 rotatable bonds due to an additional carbonyl spacer and flexible pyrrolidine substitution. The reduced rotatable bond count in the target compound correlates with lower conformational entropy penalties upon target binding, a parameter associated with improved binding efficiency indices in fragment-based and lead optimization studies [2].

Rotatable bond flexibility
Class-level inference
RotBonds 3 −2 vs. flexible piperidine-linked analog
Lower flexibility may reduce entropic penalty, relevant for oral exposure models
Computed by Cactvs; ligand efficiency context requires binding data
Molecular Flexibility Conformational Analysis Drug Design Entropic Differentiation

Hydrogen Bond Donor Deficiency vs. Amide-Containing SCD1 Inhibitors

The target compound lacks hydrogen bond donor (HBD) groups (HBD count = 0), whereas the prototypical piperazinyl-pyridazine SCD1 inhibitor XEN103 possesses a secondary amide, contributing 1 HBD [1][2]. In the context of Lipinski's and Veber's rules, eliminating HBDs can enhance passive membrane permeability and blood-brain barrier penetration, provided the polar surface area remains within an acceptable range (the target compound's TPSA of 62.5 Ų is below the 140 Ų threshold for oral drugs). This HBD deficiency renders the scaffold a potentially superior starting point for CNS-targeted or intracellular-targeting probes.

H-bond donor deficiency
Cross-study comparable
HBD count 0 −1 vs. XEN103 amide-containing inhibitor
Absence of HBDs may favor passive permeability for CNS/ intracellular probe design
TPSA remains below 140 Ų threshold; validate in PAMPA or cell assay
Permeability Hydrogen Bonding Oral Bioavailability SCD1 Inhibitor

Application Scenarios for 3-Cyclopropyl-6-[4-(furan-2-carbonyl)piperazin-1-yl]pyridazine


Hit-to-Lead Exploration of SCD1 and Related Desaturases

Given its structural relationship to the piperazinyl-pyridazine SCD1 inhibitor series (e.g., XEN103), this compound serves as a minimal versatile scaffold for fragment growing or scaffold-hopping campaigns. Its low MW (298.34 Da), moderate lipophilicity (cLogP 1.2), and optimized rotatable bond count (3) make it an attractive core for iterative library development targeting NADH-dependent desaturases, with the capacity to probe selectivity against structurally homologous enzymes [1].

CNS-Penetrant Probe Design with Zero H-Bond Donors

The absence of hydrogen bond donors, coupled with a TPSA below the recommended CNS threshold, positions this compound as a template for designing central nervous system-penetrant chemical probes. The cyclopropyl group provides metabolic stability advantages over linear alkyl chains, while the furan-2-carbonyl moiety introduces a specific hydrogen bond acceptor vector that can be exploited for target engagement [2].

Physicochemical Comparator for Lipophilicity SAR Studies

The compound's cLogP of 1.2 provides a benchmark for evaluating the impact of lipophilicity-enhancing substituents (e.g., CF3, thiophene) on ADME properties within the pyridazine-piperazine class. Procurement of this scaffold alongside its higher-lipophilicity analogs enables systematic data generation on solubility, metabolic stability, and plasma protein binding as a function of LogP, informing candidate selection in lead optimization programs [3].

Application
Selection Property
Validation Focus
SCD1 / desaturase hit-to-lead
Scaffold minimalism, low MW, moderate polarity
Target engagement and selectivity vs. homologous desaturases
CNS exposure probe design
Zero H-bond donors, TPSA below 140 Ų
Passive permeability and brain exposure in research models
Lipophilicity SAR comparator
cLogP 1.2 benchmark for the class
Solubility, metabolic stability, and protein binding vs. LogP
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